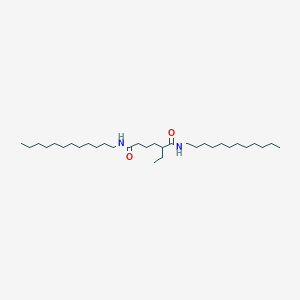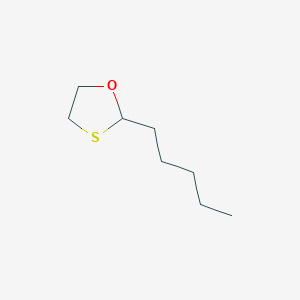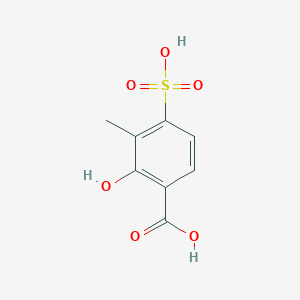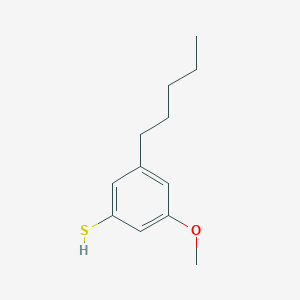![molecular formula C9H11O4PS2 B14596443 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid CAS No. 60508-79-4](/img/structure/B14596443.png)
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid is an organophosphorus compound with a unique structure that includes a phenylacetic acid backbone, a hydroxy(methoxy)phosphinothioyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with phosphinothioylating agents. One common method includes the use of hydroxy(methoxy)phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinothioyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinothioyl group can be reduced to phosphine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenyl
Properties
CAS No. |
60508-79-4 |
|---|---|
Molecular Formula |
C9H11O4PS2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-[hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C9H11O4PS2/c1-13-14(12,15)16-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)(H,12,15) |
InChI Key |
UPUBTENZMMNFFC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(O)SC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)



![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)


![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)
![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

